The discovery of 3-trifluoromethyl-substituted pyrazoles was undertaken with the goal of finding selective phosphodiesterase 10A (PDE10A) inhibitors suitable for oral administration. The lead compounds from this research were found to have two primary advantages: high selectivity for the PDE10A enzyme and improved stability in liver microsomal assays, which is a key indicator for predicting favorable metabolic stability in living organisms [1].
The table below summarizes the key in vitro characteristics of these inhibitors:
| Characteristic | Description/Value |
|---|---|
| Core Chemical Structure | 3-trifluoromethyl-substituted pyrazole [1] |
| Primary Target | Phosphodiesterase 10A (PDE10A) [1] |
| Main Therapeutic Objective | Orally attenuate isoprenaline-induced cardiac hypertrophy [1] |
| Key Improvements | Selectivity for PDE10A and improved liver microsomes stability [1] |
The following methodologies are standard for characterizing the pharmacological profile of PDE10A inhibitors. While the specific protocols from the 2024 study are not fully detailed, they would align with the principles outlined below.
1. In Vitro Potency and Selectivity Assays
2. Liver Microsomal Stability Assay
3. In Vivo Efficacy Model
PDE10A is a dual-substrate enzyme that hydrolyzes and inactivates the key second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibiting PDE10A increases the levels of these cyclic nucleotides, activating downstream signaling cascades that can produce therapeutic effects [3] [4].
The following diagram illustrates the proposed mechanism by which a PDE10A inhibitor would exert its effects in a cardiac hypertrophy model, based on the research context.
Mechanism of PDE10A inhibition attenuating cardiac hypertrophy.
Research indicates that PDE10A inhibition has therapeutic potential beyond cardiac hypertrophy, demonstrating a fascinating dual role in oncology.
| Cancer Type | Role of PDE10A | Effect of Inhibition |
|---|---|---|
| Colorectal, Ovarian, Gastric, NSCLC | Oncogene (overexpressed) | Anti-tumor effects via suppression of Wnt/β-catenin, MAPK/ERK, and PI3K/AKT pathways [3]. |
| Glioblastoma (GBM) | Tumor suppressor | Knockdown or inhibition promotes tumor progression, suggesting a context-dependent role [3]. |
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes and degrades the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [1] [2]. By breaking down these signaling molecules, PDE10A terminates their intracellular signals.
PDE10A inhibitors work by binding to the enzyme's active site, preventing it from degrading cAMP and cGMP. This leads to an accumulation of these cyclic nucleotides within the cell, particularly in the striatal neurons where PDE10A is highly enriched [3]. Elevated levels of cAMP and cGMP enhance the activation of their downstream effector proteins—Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This enhanced signaling modulates the activity of key neuronal pathways, which is the basis for their therapeutic potential in neuropsychiatric disorders [1].
The following diagram illustrates this core mechanism.
Core pathway of PDE10A inhibitor action.
While data on PDE10A-IN-3 is unavailable, the table below summarizes key information for several other PDE10A inhibitors reported in the literature, illustrating the diversity in this drug class.
| Inhibitor Name | Reported IC₅₀ / Potency | Research / Clinical Stage | Key Characteristics / Findings |
|---|---|---|---|
| CPL500036 | 1 nM [3] | Phase 2 clinical trials for schizophrenia and Parkinson's dyskinesia [3] | High selectivity; good oral bioavailability and brain penetration; showed efficacy in preclinical models without causing hyperprolactinemia or hyperglycemia [3]. |
| MK-8189 | Highly potent (specific value not stated in abstract) [4] | Phase 2 clinical trial for schizophrenia [4] | In a 4-week trial, it showed a trend toward improving PANSS total score and a significant effect on the positive subscale; associated with weight loss [4]. |
| THPP-1 | Not explicitly stated | Preclinical research [5] | Acute and chronic administration reversed cognitive deficits and normalized dopamine neuron activity in a rodent model of schizophrenia [5]. |
| AMG 579 | Potent and selective (specific value not stated in abstract) [2] | Discovery/Preclinical research [2] | Identified as a clinical candidate in a medicinal chemistry study [2]. |
| TAK-063 | Highly potent (specific value not stated in abstract) [2] | Discovery/Preclinical research [2] | Reported as a highly potent, selective, and orally active inhibitor [2]. |
The evaluation of PDE10A inhibitors typically involves a standard cascade of experiments to establish their viability as drug candidates [3]. The workflow below outlines this key methodology.
Key experimental workflow for PDE10A inhibitor development.
Research into PDE10A has revealed its significant role beyond the central nervous system, particularly in oncology. Interestingly, PDE10A exhibits a context-dependent dual role in cancer [1] [6]:
The table below summarizes the fundamental biochemical characteristics of the PDE10A enzyme.
| Aspect | Description |
|---|---|
| Primary Function | Hydrolyzes (breaks down) the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [1] [2]. |
| Catalytic Action | Converts cAMP to 5'-AMP and cGMP to 5'-GMP, thereby terminating their signaling activity [1]. |
| Substrate Affinity | Binds cAMP with higher affinity but hydrolyzes cGMP more efficiently [2]. |
| Protein Domains | Contains two GAF domains in its N-terminal region, which are potential small molecule binding sites, and a C-terminal catalytic domain [3]. |
| Primary Expression | Highly enriched in the striatum of the brain (in medium spiny neurons) [4] [5]. Also detected in testis and at lower levels in other tissues [3]. |
| Isoforms | Has multiple protein-coding splice variants (e.g., PDE10A1, PDE10A2) with differences in subcellular localization (cytosolic vs. membrane-associated) [2] [3]. |
This regulatory function allows PDE10A to fine-tune key intracellular signaling pathways. The following diagram illustrates its core mechanism and downstream effects.
PDE10A terminates cyclic nucleotide signaling by hydrolyzing cAMP and cGMP.
PDE10A's function is crucial in specific physiological contexts, and its dysregulation is implicated in several diseases.
In the brain, PDE10A is predominantly expressed in the striatal medium spiny neurons, which are critical for motor control, motivation, and cognition [4] [5]. It regulates the excitability of these neurons by modulating cAMP and cGMP levels, thereby integrating dopamine and glutamate signaling [4].
Emerging evidence reveals a complex, tissue-dependent role for PDE10A in oncology, as summarized below.
| Cancer Type | Role of PDE10A | Proposed Mechanism |
|---|---|---|
| Colorectal, Ovarian, Gastric, Non-Small Cell Lung Cancer | Oncogenic | Overexpression activates oncogenic pathways (e.g., Wnt/β-catenin, MAPK/ERK, PI3K/AKT), promoting cell proliferation [2]. |
| Glioblastoma (GBM) | Tumor Suppressive | Its knockdown promotes tumor progression, potentially via activation of the PI3K/AKT pathway [2]. |
The pro-oncogenic mechanism of PDE10A in most cancers involves the suppression of cyclic nucleotides, leading to the disinhibition of key growth pathways.
PDE10A inhibition can suppress tumor growth in certain cancers by restoring cyclic nucleotide signaling.
Studying PDE10A involves specific techniques to measure its expression, activity, and pharmacological inhibition.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum in the brain and has also been found to play roles in peripheral tissues, including the cardiovascular system [1] [2].
The table below summarizes key pharmacological and experimental findings for several referenced PDE10A inhibitors, which serve as useful benchmarks in the field.
| Inhibitor Name | Key Pharmacological Findings | Experimental Models Used |
|---|---|---|
| MP-10 (PF-02545920) | Increased striatal expression of immediate early genes (c-fos, egr-1, arc); induced catalepsy when co-administered with low-dose haloperidol [3]. | Rat striatal gene expression, rat catalepsy assay [3]. |
| TP-10 | Attenuated pathological cardiac hypertrophy and fibrosis; elevated cAMP and cGMP levels in cardiac cells [1]. | Isolated adult mouse cardiac myocytes/fibroblasts; mouse models of heart failure (TAC, Ang II infusion) [1]. |
| TAK-063 | Provided antipsychotic-like effects with balanced activation of direct and indirect striatal pathways; faster enzyme off-rate than MP-10 [4]. | Rodent models of methamphetamine-induced hyperactivity and prepulse inhibition deficit [4]. |
| MK-8189 | Increased striatal cGMP; activated both D1 and D2 pathways; demonstrated efficacy in conditioned avoidance and prepulse inhibition models [5]. | Rat conditioned avoidance, MK-801-induced deficit in prepulse inhibition, objective retrieval task in monkeys [5]. |
The methodologies below are compiled from studies on the inhibitors listed above and represent standard approaches for evaluating PDE10A inhibitor activity.
[¹¹C]MK-8193) is used in preclinical and clinical studies to determine the relationship between plasma drug concentration and target engagement in the striatum [5].The following diagram illustrates the core cellular signaling mechanism of PDE10A inhibition, which is consistent across the various inhibitors studied.
PDE10A inhibition increases cyclic nucleotide levels, enhancing downstream signaling.
To obtain the specific data you need for your in-depth guide, you may find the following approaches helpful:
To support your work on this target, here is a summary of key information on PDE10A inhibitors from the search results.
| Inhibitor Name / Type | Key Characteristics / Findings | Potential Therapeutic Application | Source / Reference |
|---|---|---|---|
| Benzimidazole-based | High selectivity (>3500-fold), improved solubility & pharmacokinetics, 50% bioavailability. | Pulmonary Arterial Hypertension [1] | |
| Pyrimidine derivatives | Identified via QSAR modeling & molecular docking; showed stable binding in simulations. | Schizophrenia [4] | |
| Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | Novel scaffold identified by virtual screening; IC₅₀ = 1.60 µM. | Neurodegenerative disorders [5] | |
| 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole | Optimization for high PDE10A inhibitory activity and improved brain penetration. | Schizophrenia [3] | |
| Papaverine | Early, non-selective tool inhibitor; limited by poor potency and short half-life [6]. | Research tool [6] [2] |
The following diagram illustrates the central role of PDE10A in neuronal signaling and the mechanism of its inhibitors, which underlies their therapeutic potential.
The table below summarizes the key in vitro characteristics of this compound gathered from the literature [1].
| Property | Value / Description |
|---|---|
| Chemical Family | Cinnoline analogue |
| Primary Target | Phosphodiesterase 10A (PDE10A) |
| Reported IC₅₀ | 1.52 ± 0.18 nM |
| Selectivity | > 1,000-fold selective for PDE10A over PDE3A/3B & PDE4A/4B |
| Key Structural Feature | A methoxy group at the R1 position is critical for high potency. |
This protocol outlines the general method for determining the IC₅₀ of a PDE10A inhibitor like this compound, based on the Scintillation Proximity Assay (SPA) used in the identified research [1].
The assay measures a compound's ability to inhibit the PDE10A enzyme from converting a radioactive cyclic nucleotide (³H-cAMP or ³H-cGMP) into its corresponding hydrolysis product (³H-5'-AMP or ³H-5'-GMP). The SPA relies on scintillation beads that emit light only when in close proximity to the radioactive tracer. The hydrolysis product binds to the beads, producing a signal that decreases with effective enzyme inhibition [1].
The following diagram illustrates the core workflow of the assay.
To understand the biological context of this compound action, the diagram below shows the core signaling pathway it modulates. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic AMP (cAMP) and cyclic GMP (cGMP), key second messengers in cellular communication [2] [3]. By inhibiting PDE10A, the compound increases the levels of these nucleotides, enhancing downstream signaling.
AN-2024-001 This document provides a standardized protocol for the in silico evaluation of potential Phosphodiesterase 10A (PDE10A) inhibitors, such as PDE10A-IN-3, using molecular docking. It is designed for researchers in computational chemistry and drug discovery.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes the intracellular second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). It is highly expressed in the striatal medium spiny neurons of the brain, making it a promising therapeutic target for neuropsychiatric disorders such as schizophrenia and Huntington's disease [1] [2]. Inhibiting PDE10A increases cyclic nucleotide levels, which can modulate dopaminergic and glutamatergic signaling, potentially addressing positive, negative, and cognitive symptoms of schizophrenia without the extrapyramidal side effects associated with current antipsychotics [3] [4].
Molecular docking is a critical computational tool in early drug discovery for predicting how a small molecule, like an inhibitor, binds to a protein target. This protocol outlines a comprehensive workflow for docking studies targeting PDE10A, which can be directly applied to characterize the binding mode and affinity of This compound.
The first step involves obtaining and preparing the 3D structure of the PDE10A protein.
The small molecule inhibitor must be prepared in a suitable format for docking.
Before proceeding with novel ligands, validate the entire docking protocol to ensure its accuracy.
With the system prepared and validated, the docking of this compound can be performed.
The diagram below illustrates the core workflow for this molecular docking study.
Critically examine the top-ranking docked poses of this compound.
Quantify the predicted binding strength.
For a comprehensive profile of this compound, docking studies should be complemented with the following analyses.
Predict the pharmacokinetic and toxicity profile in silico.
Table 1: Key ADMET Parameters for Drug-like Profiling of CNS-Targeted Inhibitors
| Parameter | Target Value | Software/Tool |
|---|---|---|
| Lipinski's Rule of 5 | ≤ 1 violation | SwissADME [1] |
| log P | < 5 | SwissADME [1] |
| TPSA | < 90 Ų (for CNS drugs) | SwissADME [1] |
| BBB Permeation | Positive | pkCSM [1] |
| CYP2D6 Inhibition | Non-inhibitor | pkCSM [1] |
| hERG Inhibition | Low risk | ProTox-II [3] |
Assess the chemical reactivity and stability of this compound.
Table 2: Quantum Chemical Descriptors from DFT Calculations
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO Energy (E_HOMO) | – | High value = High reactivity |
| LUMO Energy (E_LUMO) | – | Low value = Good electrophile |
| Band Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Large gap = High stability |
| Chemical Hardness (ŋ) | ŋ = (E_LUMO - E_HOMO)/2 | High value = Low reactivity |
| Electrophilicity Index (ω) | ω = µ²/2ŋ | High value = High electrophilicity |
This application note outlines a robust and validated protocol for conducting molecular docking studies of inhibitors against PDE10A. By following this comprehensive workflow—encompassing protein-ligand preparation, docking, pose analysis, and complementary in silico ADMET and DFT profiling—researchers can thoroughly characterize the binding mode, affinity, and drug-likeness of potential inhibitors like This compound. This integrated computational approach significantly de-risks the early drug discovery process, prioritizing the most promising candidates for costly and time-consuming in vitro and in vivo studies.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in cellular signaling by hydrolyzing the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This enzyme is highly expressed in the striatal region of the brain, where it regulates neuronal signaling pathways critical for movement control, reward processing, and cognitive functions. The strategic position of PDE10A in these pathways makes it a promising therapeutic target for various neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. [1] [2]
Recent research has revealed that PDE10A expression remains relatively low in normal physiological conditions but is significantly upregulated in failing human hearts and in pathological cardiac conditions, suggesting a broader role for this enzyme beyond the central nervous system. This discovery has expanded the potential therapeutic applications of PDE10A inhibitors to include cardiac conditions associated with pathological remodeling and heart failure. The differential expression of PDE10A in pathological versus physiological conditions further underscores its importance as a drug target. [2]
Molecular dynamics (MD) simulations provide valuable insights into the structural dynamics of PDE10A and its interactions with potential inhibitors. Based on recent studies investigating PDE10A-inhibitor complexes, the following protocol has been optimized for reliable performance:
Software Selection: For MD simulations of PDE10A, commonly used software includes GROMACS, AMBER, or Schrödinger's Desmond. These packages provide robust algorithms for integrating Newton's equations of motion and calculating interaction energies. [3]
Force Field Parameters: The CHARMM36m or OPLS_2005 force fields are recommended for PDE10A simulations. These force fields accurately model bonded interactions (bond lengths, angles, dihedrals) and non-bonded interactions (electrostatic and van der Waals forces) that determine protein-ligand dynamics. [4] [3]
System Solvation: The protein-ligand complex should be solvated in a triclinic water box with explicit solvent molecules, using the TIP3P water model. The system should maintain a minimum distance of 10-12 Å between the protein and box edges to prevent artificial periodicity effects. [3]
Neutralization and Ion Concentration: Add ions to neutralize system charge and achieve a physiological salt concentration of approximately 0.15 M NaCl. This creates a more biologically relevant environment for the simulation. [3]
Table 1: Molecular Dynamics Simulation Parameters for PDE10A-Ligand Complexes
| Parameter Category | Specific Settings | Rationale |
|---|---|---|
| Software | GROMACS/AMBER/Desmond | Robust integration algorithms for Newton's equations of motion |
| Force Field | CHARMM36m or OPLS_2005 | Accurate modeling of bonded and non-bonded interactions |
| Water Model | TIP3P | Balanced accuracy and computational efficiency |
| Simulation Box | Triclinic, 10-12 Å padding | Prevents artificial periodicity effects |
| Ion Concentration | 0.15 M NaCl | Maintains physiological conditions |
| Temperature Coupling | 300 K, Nose-Hoover thermostat | Maintains physiological temperature |
| Pressure Coupling | 1 bar, Parrinello-Rahman barostat | Maintains physiological pressure |
| Timestep | 2 fs | Allows accurate integration with SHAKE constraints |
| Simulation Length | 100-200 ns production run | Ensures adequate sampling of conformational states |
Proper system preparation is essential for stable simulations and involves sequential relaxation of the molecular system:
Energy Minimization: Conduct 5,000-10,000 steps of steepest descent or conjugate gradient minimization to remove steric clashes and unfavorable atomic contacts introduced during system setup. This step ensures the system reaches a local energy minimum before dynamics begin. [3]
Equilibration Phases: Implement a two-step equilibration process using NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. The NVT equilibration (100 ps) allows the system to reach the target temperature of 300 K, while the NPT equilibration (100 ps) adjusts the system density to the target pressure of 1 bar. These steps gradually relax the system constraints before production dynamics. [1]
Constraint Application: During equilibration, apply position restraints to heavy atoms of the protein-ligand complex with a force constant of 1000 kJ/mol·nm², gradually releasing these restraints to allow natural atomic fluctuations while maintaining overall structure integrity. [3]
Table 2: Simulation Stages and Analysis Methods for PDE10A Studies
| Simulation Stage | Key Parameters | Validation Metrics |
|---|---|---|
| Energy Minimization | 5,000-10,000 steps steepest descent | Potential energy convergence, minimal force |
| NVT Equilibration | 100 ps, 300 K, position restraints | Temperature stability |
| NPT Equilibration | 100 ps, 1 bar, position restraints | Density and pressure stability |
| Production MD | 100-200 ns, no restraints | RMSD convergence, thermodynamic stability |
| Trajectory Analysis | RMSD, RMSF, H-bonds, MM-PBSA | Binding free energy calculations |
| Binding Affinity | MM-PBSA/GBSA methods | ΔG binding ≤ -100 kJ/mol indicates strong binding |
The production phase of MD simulations captures the dynamic behavior of PDE10A with bound inhibitors:
Simulation Duration: Conduct production simulations for 100-200 nanoseconds with a timestep of 2 femtoseconds. This duration typically allows adequate sampling of relevant conformational states for PDE10A-inhibitor complexes. Save trajectory frames every 10-100 picoseconds for subsequent analysis. [1]
Periodic Boundary Conditions: Implement fully periodic boundary conditions in all dimensions to eliminate edge effects and create a biologically relevant infinite dilution approximation. [3]
Binding Free Energy Calculations: Utilize Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods to calculate binding free energies. For promising PDE10A inhibitors like Colladonin and Isopongachromene, MM-PBSA analysis has demonstrated binding affinities of -155.60 kJ·mol⁻¹ and -108.28 kJ·mol⁻¹, respectively, indicating strong binding interactions. [1]
The following diagram illustrates the comprehensive workflow for conducting molecular dynamics simulations of PDE10A with potential inhibitors:
This workflow outlines the sequential stages of molecular dynamics simulations, beginning with system preparation and progressing through minimization, equilibration, production simulation, and analysis phases. Adherence to this protocol ensures reliable sampling of the conformational space and accurate calculation of binding energetics for PDE10A-inhibitor complexes. [1] [3]
To understand the therapeutic relevance of PDE10A inhibition, it is essential to visualize its role in cellular signaling pathways:
This diagram illustrates the fundamental role of PDE10A in regulating cyclic nucleotide signaling. PDE10A hydrolyzes the active second messengers cAMP and cGMP to their inactive forms, thereby controlling the magnitude and duration of cyclic nucleotide-mediated signaling. Inhibition of PDE10A enhances and prolongs cAMP and cGMP signaling, which is particularly relevant in striatal neurons for treating neuropsychiatric disorders and in cardiac cells for mitigating pathological remodeling. [1] [2]
Virtual screening identifies potential PDE10A inhibitors through computational approaches:
Protein Structure Preparation: Obtain the PDE10A crystal structure (e.g., PDB ID: 3HQY or 4DDL) from the Protein Data Bank. Prepare the structure using Schrödinger's Protein Preparation Wizard or similar tools by assigning bond orders, adding hydrogen atoms, optimizing protonation states at pH 7.0, and performing energy minimization to relieve steric clashes. Remove water molecules beyond 5 Å from the co-crystallized ligand. [4] [5]
Ligand Library Preparation: Compile a database of potential inhibitors from sources like ZINC database or in-house compound collections. Prepare ligands using LigPrep or similar tools to generate possible tautomers, stereoisomers, and protonation states at physiological pH. Filter compounds using drug-likeness criteria such as Lipinski's Rule of Five (molecular weight <450 Da, logP 2-5, hydrogen bond donors <3, hydrogen bond acceptors <10). [4]
Molecular Docking: Conduct docking studies using AutoDock Vina, Glide, or similar docking software. Define the binding site around the co-crystallized ligand with a 10-15 Å grid box. Use standard docking parameters and generate 10-20 poses per ligand. Select poses based on docking scores and critical interactions with PDE10A residues (Tyr78, Thr187, Asn226, Asp228, Phe283, Ile246). [4] [5]
Validation and Scoring: Validate the docking protocol by redocking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between docked and crystal poses. An RMSD <2.0 Å indicates acceptable reproducibility. Use HYDE assessment scoring function to evaluate binding affinities, with scores ≤ -58 kJ/mol indicating promising binding. [5]
Assessment of drug-likeness and pharmacokinetic properties is crucial for prioritizing lead compounds:
Physicochemical Properties: Use SwissADME or similar tools to calculate key properties including molecular weight, topological polar surface area (TPSA, should be <60 Å for blood-brain barrier penetration), logP (should be 2-5 for CNS drugs), and number of rotatable bonds (should be <10). [5]
Pharmacokinetic Predictions: Evaluate absorption, distribution, metabolism, and excretion parameters using pkCSM or ADMETlab 2.0. Key parameters include Caco-2 permeability (for intestinal absorption), human intestinal absorption (>80% desirable), CNS permeability (blood-brain partition coefficient 0-1.2 desirable), and interaction with cytochrome P450 enzymes. [5]
Toxicity Screening: Assess potential toxicity endpoints including hERG channel inhibition (cardiotoxicity), Ames test (mutagenicity), and hepatotoxicity. Remove compounds with predicted pan-assay interference compounds (PAINS) liabilities using dedicated filters like FAFDrug3. [4] [6]
The process for identifying potential PDE10A inhibitors through virtual screening involves multiple filtering stages:
This virtual screening workflow demonstrates the multistage filtering approach used to identify promising PDE10A inhibitors. Starting with large compound libraries, each step applies increasingly rigorous criteria to select compounds with optimal binding characteristics, drug-like properties, and favorable pharmacokinetic profiles. This method has successfully identified several promising PDE10A inhibitors, including Colladonin, Isopongachromene, and various triazoloquinazolines with inhibitory activities in the micromolar range. [1] [4] [6]
The application notes and protocols presented here provide a comprehensive framework for conducting molecular dynamics simulations and experimental evaluations of PDE10A inhibitors. The integrated approach combining in silico simulations with experimental validation has proven effective in identifying promising PDE10A inhibitors with potential therapeutic applications in neuropsychiatric disorders and cardiac conditions. As research in this field advances, these protocols may be further refined to enhance the efficiency and accuracy of PDE10A inhibitor development, potentially leading to novel treatments for conditions characterized by dysregulated cyclic nucleotide signaling.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is a critical regulator of intracellular signaling pathways in various tissues [1] [2].
In cancer biology, its role is context-dependent. It can act as an oncogene in cancers like colorectal, ovarian, gastric, and non-small cell lung cancer, often through overexpression that activates pathways like Wnt/β-catenin, MAPK/ERK, and PI3K/AKT. Conversely, in glioblastoma (GBM), PDE10A appears to function as a tumor suppressor, where its knockdown promotes tumor progression [1].
In the cardiovascular system, PDE10A expression is significantly upregulated in failing mouse and human hearts. Its inhibition has been shown to attenuate pathological cardiac remodeling, reducing cardiomyocyte hypertrophy and fibroblast activation [3].
In the central nervous system, PDE10A is highly abundant in the striatum and is crucial for regulating dopamine and glutamate signaling. Altered PDE10A availability has been linked to neuropsychiatric disorders such as bipolar I disorder [4] [5].
Since specific data for PDE10A-IN-3 is unavailable, the table below summarizes quantitative data for the selective inhibitor TP-10, which is extensively used in preclinical research and can serve as a key reference point [3] [4].
| Experimental Model | TP-10 Concentration/Dose | Key Experimental Outcomes |
|---|---|---|
| In Vitro - Adult Mouse Cardiac Myocytes | Selective inhibitor [3] | Attenuated pathological hypertrophy induced by Ang II, PE, and ISO; elevated cAMP and cGMP levels [3]. |
| In Vitro - Adult Mouse Cardiac Fibroblasts | Selective inhibitor [3] | Reduced TGF-β-stimulated activation, proliferation, migration, and ECM synthesis [3]. |
| In Vivo - Mouse Model (Ang II infusion) | 3.2 mg/kg (co-treatment) [4] | Significantly attenuated myocardial hypertrophy, cardiac fibrosis, and dysfunction [3]. |
| In Vivo - Mouse Model (Pressure Overload/TAC) | Global PDE10A knockout [3] | Protected against cardiac remodeling and dysfunction [3]. |
| In Vivo - Rat Model (6-OHDA Lesion + L-DOPA) | 3.2 mg/kg (i.p.) [4] | Modified L-DOPA-induced gene regulation in the striatum [4]. |
This protocol is adapted from studies investigating PDE10A inhibition in the heart [3].
The following diagrams, created using DOT language, illustrate the key signaling pathways modulated by PDE10A, as described in the research.
The absence of specific data for this compound is a common challenge in research. Here are practical steps you can take:
The table below summarizes the dosing information for several PDE10A inhibitors as reported in recent preclinical studies.
| Compound | Species & Model | Dose & Route | Dosing Regimen / Context | Key Efficacy / Outcome |
|---|---|---|---|---|
| EM-221 [1] | Rat (MK-801 induced hyperlocomotion & prepulse inhibition deficits) | 0.05–0.50 mg/kg, p.o. (oral) | Acute administration | Reduced hyperlocomotion, attenuated conditioned avoidance, facilitated novel object recognition [1]. |
| CPL500036 [2] | Rat (6-OHDA hemiparkinsonian) | 0.1 and 0.3 mg/kg (Route not explicitly stated, likely i.p.) | Acute and chronic (2 weeks), alone or with L-DOPA | Reversed contralateral forelimb use deficits; did not diminish L-DOPA's effects [2]. | | TP-10 [3] [4] | Rat (Striatal gene expression & Parkinson's model) | 3.2 mg/kg (Route not explicitly stated) | Single injection or co-treatment with L-DOPA for 4 weeks | Modulated drug-induced gene regulation; partly inhibited L-DOPA-induced dyskinesias [3]. | | TP-10 [4] | Mouse (Cardiac remodeling models) | Not specified in provided text | In vitro and in vivo models of pathological cardiac hypertrophy and fibrosis | Attenuated pathological hypertrophy and fibroblast activation; elevated cardiac cAMP/cGMP [4]. | | MP-10 & TP-10 [5] | Mouse (Sepsis and nerve injury models) | 5 mg/kg (for in vitro studies) | In vitro macrophage models | Reduced NLRP3 inflammasome activation, IL-1β secretion, and pyroptosis [5]. |
Here are detailed methodologies for common in vivo experiments involving PDE10A inhibitors, which you can adapt for your research.
This protocol is based on the study investigating CPL500036 [2].
This protocol is derived from the characterization of EM-221 and TAK-063 [1] [6].
The following diagram illustrates the mechanism of action of PDE10A inhibitors in medium spiny neurons (MSNs), which is central to their therapeutic effects.
As shown, PDE10A inhibitors work by blocking the degradation of cyclic nucleotides in striatal medium spiny neurons (MSNs) [1] [6] [7]. This leads to increased levels of cAMP and cGMP, which subsequently activate downstream effectors like protein kinase A (PKA). The resulting phosphorylation of key substrates alters the excitability of MSNs and regulates gene expression, ultimately modulating the output of the direct and indirect pathways of the basal ganglia. This mechanism underlies the potential therapeutic benefits in disorders like schizophrenia, Parkinson's disease, and Tourette syndrome [1] [6] [2].
A robust protocol for assessing the selectivity of a PDE10A inhibitor involves testing its potency against a panel of purified PDE enzymes. The following methodology, adapted from established assays, provides a reliable approach [1] [2].
1. Principle
This assay measures the inhibitor's ability to prevent the hydrolysis of a cyclic nucleotide substrate (cAMP or cGMP) by various PDE enzymes. The conversion to the corresponding nucleotide monophosphate (AMP or GMP) is detected using a fluorescence polarization (FP) platform, which is highly amenable to high-throughput screening [2].
2. Materials
3. Procedure
The workflow for the selectivity profiling assay is outlined below.
4. Data Analysis
While data for this compound is unavailable, the table below illustrates the kind of data structure and selectivity profile you might aim for, using published examples for context.
Table 1: Hypothetical Selectivity Profiling of this compound Against Key PDE Isoforms
| PDE Isoform | Substrate | Hypothetical IC₅₀ (nM) * | Selectivity Index (vs. PDE10A) |
|---|---|---|---|
| PDE10A | cAMP/cGMP | 10 | 1.0 |
| PDE3A | cAMP | 2,200 | 220 |
| PDE3B | cAMP | 2,520 | 252 |
| PDE4D | cAMP | >10,000 | >1,000 |
| PDE1C | cAMP/cGMP | >10,000 | >1,000 |
| PDE2A | cAMP/cGMP | >10,000 | >1,000 |
| PDE5A | cGMP | >10,000 | >1,000 |
Note: The IC₅₀ values in this table are illustrative and based on a potent, selective analogue from the literature [4]. The actual values for this compound must be determined experimentally.
Key Interpretations:
Beyond enzymatic assays, these methods can further validate selectivity and functional activity.
Title: Assessment of the Selectivity Profile of this compound: A Protocol for Phosphodiesterase Isoform Screening
Objective: To determine the inhibitory potency (IC₅₀) and selectivity of this compound against a panel of 10 human PDE isoforms to de-risk potential off-target activity.
Summary: This application note details a standardized FP-based assay protocol. While data for this compound is not available in the public domain, this document provides a complete methodological framework. The expected outcome is a quantitative selectivity index, with a particular focus on achieving >100-fold selectivity over PDE3A/B to mitigate cardiovascular safety concerns [4] [5]. The protocol is suitable for secondary screening in lead optimization campaigns.
1. Therapeutic Context and BBB Imperative Phosphodiesterase 10A (PDE10A) is a key regulator of striatal signaling, making it a promising target for central nervous system (CNS) disorders like schizophrenia and Parkinson's disease [1] [2] [3]. Effective CNS therapeutics must cross the blood-brain barrier (BBB), which remains a significant challenge in drug development [4]. Up to 50% of clinical trial failures are linked to inadequate ADMET properties, underscoring the need for early and reliable BBB permeability assessment [4].
2. Computational Prediction for PDE10A-IN-3 Advanced in silico models, particularly atom transformer-based Message Passing Neural Networks (MPNN) combined with contrastive learning, now enable highly accurate BBB permeability predictions [4]. These models use self-attention mechanisms to identify critical molecular substructures influencing BBB penetration, providing researchers with rapid prioritization of candidate compounds before costly experimental work [4].
3. Experimental Validation Strategy A tiered approach combining in silico predictions with in vitro and in vivo models provides the most comprehensive BBB permeability assessment. Each method offers complementary data for informed decision-making in lead optimization [4] [5] [6].
Methodology Utilize the Enalos Cloud Platform implementing an Atom-Attention Message Passing Neural Network (AA-MPNN) with contrastive learning [4].
Procedure
Advantages
Cell Culture
Quality Control Standards
| Measurement | CacoReady 24-well | CacoReady 96-well |
|---|---|---|
| TEER | >1000 Ω·cm² | >500 Ω·cm² |
| LY Apparent Permeability (Papp) | ≤1×10⁻⁶ cm/s | ≤1×10⁻⁶ cm/s |
| LY Paracellular Flux | ≤0.5% | ≤0.7% |
Table: Acceptance criteria for Caco-2 monolayer integrity [6]
Permeability Assay
Calculations Calculate apparent permeability (Papp) using: Papp = (dQ/dt) / (A × C₀) Where: dQ/dt = permeation rate (nmol/s); A = membrane area (cm²); C₀ = initial donor concentration (nmol/mL) [6]
Interpretation
| Papp Value | Predicted In Vivo Absorption |
|---|---|
| ≤1×10⁻⁶ cm/s | Low (0-20%) |
| 1-10×10⁻⁶ cm/s | Medium (20-70%) |
| >10×10⁻⁶ cm/s | High (70-100%) |
Table: Correlation between Caco-2 Papp values and predicted in vivo absorption [6]
Animal Models
Dye Extravasation Method
Quantification
Advantages of Alexa Fluor 680 vs. Evans Blue
The following diagram illustrates the integrated strategy for evaluating this compound BBB permeability:
Integrating Results Combine computational, in vitro, and in vivo data to make informed decisions about this compound development potential. Compounds showing consistent high permeability across all three platforms represent the strongest candidates for further development as CNS therapeutics.
PDE10A-Specific Considerations
For novel PDE10A inhibitors, metabolic stability is a critical parameter in early drug discovery, typically assessed using in vitro liver microsome models [1].
The core experimental protocol involves incubating the test compound with liver microsomes and co-factors, then measuring the parent compound's disappearance over time. The data is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙᵥᵢₜᵣₒ), which help predict in vivo performance [1].
The table below summarizes key metabolic stability findings for a series of benzimidazole-based PDE10A inhibitors, demonstrating how structural changes impact stability [1].
| Compound | PDE10A IC₅₀ (nmol/L) | RLM t₁/₂ (min) | Key Structural Feature |
|---|---|---|---|
| 2 | 9.1 ± 0.7 | 0.87 | Ethyl linker |
| 4 | 2.7 ± 0.4 | 17.4 | Conformationally restricted vinyl linker |
| 14 | 2.8 ± 0.1 | Information missing | Optimized benzimidazole derivative |
These results highlight that introducing a rigid vinyl linker (compound 4) significantly improved metabolic stability compared to the more flexible ethyl linker (compound 2), likely because the restricted conformation makes the molecule less accessible to drug-metabolizing enzymes [1].
Here is a generalized step-by-step protocol for assessing metabolic stability using rat liver microsomes (RLM), based on the methods used to generate the data above [1].
1. Objective To determine the in vitro metabolic stability of novel PDE10A inhibitors by quantifying their half-life (t₁/₂) in a rat liver microsome system.
2. Materials and Reagents
3. Equipment
4. Procedure Step 4.1: Pre-incubation
Step 4.2: Reaction Initiation
Step 4.3: Sampling
Step 4.4: Sample Processing
Step 4.5: Analytical Quantification
Step 4.6: Data Analysis and Calculations
The following diagram illustrates the complete workflow for evaluating a novel PDE10A inhibitor, from initial stability testing to data-driven decision-making.
When implementing this protocol, keep these factors in mind to ensure reliable and relevant results:
Phosphodiesterase 10A (PDE10A) inhibitors represent a novel mechanism for treating schizophrenia, acting downstream of dopamine receptors by modulating striatal cyclic nucleotide levels [1] [2]. Successful drug development requires thorough pharmacokinetic (PK) characterization to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish exposure-response relationships. This note summarizes PK data and relevant study design elements for PDE10A inhibitors, drawing from clinical trials of TAK-063 and CPL500036.
Data from clinical studies provide critical insights into the PK profiles of PDE10A inhibitors in humans. The table below summarizes key parameters for TAK-063 and efficacy results for CPL500036.
Table 1: Clinical Pharmacokinetic and Efficacy Data of PDE10A Inhibitors
| Compound | Study Population | Dose | Key PK Parameters (Mean) | Clinical Outcome |
|---|
| TAK-063 | Healthy Japanese Subjects (HJS) & Subjects with Stable Schizophrenia (SSS) [1] [3] | 3-100 mg (once daily for 7 days) | • C~max~: Not specified • AUC~0-24~: Not specified • t~max~: Not specified • CL/F: Reported for TAK-063 only • Accumulation Ratio (AR): Calculated from AUC~0-24~ between Day 7 and Day 1 | PK parameters were comparable between HJS and SSS at equivalent doses. The incidence of somnolence and EPS increased with exposure. A once-daily dose of up to 30 mg was suggested for future studies. | | CPL500036 | Patients with acute exacerbation of schizophrenia [4] [5] | 20 mg & 40 mg (once daily for 28 days) | • PK properties were determined as a secondary endpoint in the phase 2 study [5]. | At 4 weeks, 20 mg and 40 mg doses showed statistically significant reductions in PANSS scores compared to placebo [4]. |
The following methodologies, adapted from the TAK-063 multiple-dose study, provide a framework for designing PK profiling studies [1].
3.1. Clinical Study Design
3.2. Sample Collection and Analysis
The workflow for this clinical PK study design is outlined below.
A critical step in development is characterizing the exposure-safety relationship.
Before clinical trials, extensive preclinical profiling is essential. The following workflow summarizes key assessments, as demonstrated for CPL500036 [6].
Key preclinical parameters and findings for CPL500036 are summarized in the table below.
Table 2: Preclinical Profile of the PDE10A Inhibitor CPL500036 [6]
| Profile Area | Assay/Method | Key Findings for CPL500036 |
|---|
| Potency & Selectivity | IC~50~ against PDE10A; SafetyScreen44 panel | • IC~50~ = 1 nM. • Highly selective (only negative allosteric modulation of M2 receptor at high IC~50~). | | In Vitro Safety | hERG patch-clamp; Cytotoxicity; Ames test | • hERG tail current inhibition (IC~25~ = 3.2 µM). • Cytotoxicity only at >60 µM. • No genotoxicity. | | In Vivo PK (Rat) | Oral administration; LC-MS/MS analysis | • Good oral bioavailability. • Good penetration into the brain. | | In Vivo Safety (Rat) | Bar test (catalepsy); Prolactin/glucose levels | • Catalepsy observed at 0.6 mg/kg. • No hyperprolactinemia or hyperglycemia at doses up to 3 mg/kg. |
The development of a robust pharmacokinetic study design is fundamental for advancing PDE10A inhibitors. Protocols should include detailed single and multiple-rising dose studies in relevant populations, thorough bioanalytical methods for parent drug and metabolites, and integrated PK/AE modeling to define the therapeutic window. The clinical and preclinical data from TAK-063 and CPL500036 provide valuable benchmarks for these activities.
The table below summarizes key strategies and their rationales, derived from published research on benzimidazole-based PDE10A inhibitors.
| Strategy | Technical Approach | Experimental Rationale & Outcome |
|---|---|---|
| Structural Modification | Reduce large, rigid aromatic scaffold systems (e.g., 1,8-naphthalimide); introduce hydrophilic groups (e.g., -OMe) to solvent-exposed regions [1]. | Decreases detrimental (\pi)-(\pi) stacking interactions that cause aggregation. Introduces favorable interactions with the aqueous environment [1]. |
| Salt Formation | Convert the free base of a promising inhibitor into a salt, such as a hydrochloride salt (e.g., 14·3HCl) [2] [1]. | Dramatically improves aqueous solubility, which is a critical factor for enabling in vivo studies via oral administration [2] [1]. |
| Molecular Design | Introduce conformationally restricted linkers (e.g., a vinyl bridge) and optimize substituents on core structures (e.g., benzimidazole) [1]. | Restricted conformations can improve metabolic stability and resistance to drug-metabolizing enzymes, indirectly supporting dosing regimens [1]. |
The following diagram outlines a logical workflow you can adapt to troubleshoot and improve the solubility of your compound.
Why is oral bioavailability so low for my initial PDE10A inhibitor, and how can salt formation help? Poor oral bioavailability is often a direct result of low aqueous solubility, which limits the dissolution and absorption of the drug in the gastrointestinal tract [1]. Converting a free base into a salt form (e.g., hydrochloride) is a proven strategy to dramatically increase aqueous solubility, which in turn can lead to a marked improvement in oral bioavailability, as demonstrated by an increase from very low levels to 50% in a successful case [2] [1].
My potent PDE10A inhibitor has poor metabolic stability. Can structural modification address this without losing potency? Yes. Introducing conformationally restricted elements, such as a vinyl linker, can reduce the number of accessible conformations. This can make the molecule less susceptible to metabolism by cytochrome P450 enzymes, thereby improving its metabolic stability and half-life, as shown in the transition from compound 2 to compound 4 [1]. This approach can be synergistic with efforts to improve solubility.
Are there any computational techniques to guide the design of more soluble PDE10A inhibitors? Absolutely. Molecular docking and molecular dynamics (MD) simulations are invaluable tools. They can predict how a modified structure will bind to the PDE10A active site and help identify regions where introducing hydrophilic groups (like -OMe) will not disrupt key binding interactions. This allows for a more efficient, structure-based design process focused on improving solubility [1].
This guide addresses common metabolic instability issues and the rationale behind the solutions.
| Problem & Compound Example | Improvement Strategy | Key Experimental Data & Outcome |
|---|
| Poor metabolic stability of early benzimidazole-based inhibitor (compound A); fast metabolism (rat blood ( t_{1/2} = 0.58 , \text{h} )) [1]. | • Shrank large, planar 1,8-naphthalimide scaffold to reduce π-π stacking [1]. • Introduced a conformationally restricted vinyl linker (vs. flexible ethyl linker) to reduce entropy cost for binding metabolizing enzymes [1]. | • New compound 4: RLM ( t_{1/2} = 17.4 , \text{min} ) (vs. 0.87 min for compound 2) [1]. • Led to compound 14·3HCl: Oral bioavailability of ~50% [1] [2]. | | Need for improved drug-like properties & low BBB permeability for peripheral diseases like PAH [3]. | • Replaced a double bond linker with a saturated azetidine moiety to decrease molecular planarity [3]. • Fused imidazopyridine ring system [3]. | • New lead A30: Low BBB permeability (PAMPA ( P_e = 4.2 \times 10^{-6} , \text{cm/s} )), maintained potent IC(_{50}) (3.5 nM), and showed improved metabolic stability in RLMs [3]. | | Rigid aromatic scaffold leading to poor aqueous solubility [1]. | Introduction of hydrophilic groups (e.g., -OMe) onto solvent-exposed regions of the molecule [1]. | Improved aqueous solubility, a prerequisite for in vivo efficacy studies [1]. |
Q1: What are the primary experimental protocols for assessing metabolic stability? The standard in vitro method is the Liver Microsome Stability Assay [1] [3].
Q2: How can computational methods aid in the optimization process? Structure-based design is a powerful tool to reduce synthetic workload and guide optimization [1] [4].
Q3: Besides metabolic stability, what other properties should be optimized? For a viable drug candidate, a balance of multiple properties is crucial:
The following diagram maps the strategic workflow for optimizing metabolic stability, integrating both computational and experimental approaches.
For discovering novel scaffolds, a virtual screening workflow can be highly efficient, as illustrated below.
The core strategies for improving the metabolic stability of PDE10A inhibitors revolve around rational structure-based design, guided by robust in vitro assays and computational tools.
Off-target effects occur when a drug molecule interacts with and inhibits proteins other than its intended target. For PDE10A inhibitors, this is a significant concern due to the high structural conservation of the catalytic site across the 11-member PDE enzyme superfamily [1] [2]. Inhibitors designed for the PDE10A catalytic site can easily cross-react with other PDEs (like PDE3 or PDE4) or even unrelated enzymes, leading to confounding experimental results and potential toxicity [1] [2].
This guide is structured around key questions a researcher might have when encountering off-target activity.
| FAQ Question | Summary of Strategic Approach | Key Information to Guide Experimentation |
|---|---|---|
| How do I confirm if my batch of PDE10A-IN-3 is acting on-target? | Measure changes in second messengers in a cell-based assay. | PDE10A hydrolyzes both cAMP and cGMP. Successful on-target inhibition should elevate cyclic nucleotide levels (e.g., in striatal neurons or cancer cell lines known to express PDE10A) [1] [3]. |
| What is the most direct way to identify which off-target proteins are being hit? | Perform a broad enzymatic profiling screen against related proteins. | The gold standard is to test this compound against a panel of recombinant PDEs (PDE1-PDE11) and other potential off-target kinases or receptors. A >100-fold selectivity over other PDEs is often a target for high-quality inhibitors [4]. |
| The inhibitor shows good selectivity in enzyme assays, but I still see unexpected effects in cells. Why? | Investigate allosteric modulation and signaling pathway cross-talk. | The effects may not be due to classic off-target inhibition. Consider that the inhibitor could be an allosteric modulator [2], or that on-target PDE10A inhibition is causing complex feedback in pathways like PKA, PKG, Wnt/β-catenin, or PI3K/AKT [1] [5]. |
| What are the main strategies to chemically improve the selectivity of my inhibitor? | Explore chemical modification or allosteric inhibition strategies. | Two main approaches exist: 1) Medicinal Chemistry Optimization: Systematically modify the inhibitor's structure to enhance PDE10A binding and reduce affinity for others [4]. 2) Target Allosteric Sites: The PDE10A GAF domain is structurally unique and offers a potential for higher selectivity [2]. |
Here are detailed methodologies for the key experiments cited in the troubleshooting guide.
This protocol determines if this compound successfully increases intracellular cAMP/cGMP levels [1] [3].
This protocol evaluates the selectivity of this compound across different PDE enzymes to identify off-target interactions [4].
The following diagram illustrates the logic and experimental workflow for diagnosing and resolving off-target effects.
When optimizing the synthesis of a complex organic molecule like a PDE10A inhibitor, several common challenges can arise. The table below outlines potential issues, their likely causes, and recommended solutions.
| Problem | Possible Cause | Solution / Optimization Strategy |
|---|
| Low Yield in Coupling Step | Incomplete reaction; unstable intermediates; inefficient catalyst. | - Use microwave irradiation to reduce reaction time and improve yield [1].
Q1: What are the key structural features of potent PDE10A inhibitors I should consider during synthesis? The quinoline and pyrazole moieties are central pharmacophores in many potent PDE10A inhibitors, such as MP-10 [1]. Introducing fluorine atoms or fluoroalkyl groups onto the quinoline ring is a common strategy to improve metabolic stability and allow for radiolabeling for PET imaging [1]. Furthermore, even slight changes in the core structure (e.g., using a cinnoline or keto-benzimidazole scaffold instead of a quinoline) can significantly impact binding potency and off-rate kinetics [3].
Q2: How can I rapidly assess the binding quality of my newly synthesized inhibitors? Beyond standard IC₅₀ measurements, incorporating a Surface Plasmon Resonance (SPR) binding assay is highly valuable. SPR allows you to measure the binding off-rate (k₄), which is crucial for predicting a tracer's washout rate in vivo. A longer binding half-life (T₁/₂) often translates to a higher binding potential (BPND) in non-human primate studies, a key success criterion for PET tracers [3].
Q3: My compound has good in vitro potency but poor in vivo performance. What could be wrong? This is a common challenge. The issue often lies in pharmacokinetics. A primary culprit is the formation of brain-penetrant radiometabolites from in vivo metabolism, which can lead to high non-specific background signal [1]. To mitigate this, design your molecule so that potential metabolites are polar and cannot cross the blood-brain barrier. This can be achieved by carefully selecting the site for radiolabeling or introducing metabolically stable functional groups [1].
To help visualize the overall process from synthesis to candidate selection, the diagram below outlines a typical workflow that integrates the strategies discussed above.
The table below summarizes common issues, their potential causes, and recommended solutions based on successful campaigns from the literature.
| Problem | Potential Cause | Recommended Solution | Supporting Data / Rationale |
|---|---|---|---|
| Low Potency | Inefficient binding to catalytic site | Introduce specific substituents to key regions of the scaffold (e.g., pyrazoloquinoline, pyrimidine). | Optimized pyrazoloquinolines achieved high oral activity for schizophrenia treatment [1]. A pyrimidine fragment was optimized to a picomolar inhibitor (Ki = 8.2 pM) [2]. |
| Low Selectivity | Scaffold interacts with conserved residues in other PDE families | Modify regions targeting PDE10A-specific residues; explore allosteric GAF domain inhibition. | A papaverine analogue (8c) showed improved selectivity (PDE10A IC50: 28 nM; PDE3A/B IC50: >2000 nM) [3]. Targeting the GAF domain can offer higher selectivity [4]. |
| Lack of SAR Insight | No structural data to guide optimization | Use fragment-based screening coupled with X-ray crystallography to obtain co-crystal structures. | Nanocalorimetry fragment screening identified hits (KI <2 mM); 2/3 of fragments yielded high-resolution co-crystal structures for structure-based design [5]. |
| Inefficient Screening | Low-quality assay not suited for HTS | Implement a robust Scintillation Proximity Assay (SPA) for High-Throughput Screening (HTS). | A validated SPA assay (Z' factor: 0.71, S/B ratio: 5.24) successfully screened 71,360 compounds [6]. |
Recent research has successfully developed potent inhibitors from several scaffold classes:
The most effective method is to obtain a co-crystal structure of your inhibitor bound to the PDE10A protein.
A well-validated Scintillation Proximity Assay (SPA) is highly effective for HTS.
The following diagrams map out the key processes for inhibitor optimization and the biological context of PDE10A.
Diagram 1: A proven workflow for optimizing PDE10A inhibitors, integrating fragment screening, HTS, and computational design.
Diagram 2: PDE10A signaling and inhibition mechanism. Inhibitors prevent cyclic nucleotide hydrolysis, modulating key downstream pathways with therapeutic implications in neurology and oncology [8].
The table below compiles key potency and selectivity metrics from recently published PDE10A inhibitors, which can serve as benchmarks for your own compounds.
| Compound / Class | PDE10A IC50/Ki | Selectivity (vs. other PDEs) | Key Feature | Reference |
|---|---|---|---|---|
| Pyrimidine 15h | 8.2 pM (Ki) | >5000-fold | Optimized from fragment; in vivo activity | [2] |
| Papaverine Analogue 8c | 28 nM (IC50) | 79-90x (PDE3A/B) | Improved selectivity over papaverine | [3] |
| HTS Hit A-021-011 | 17.1 nM (IC50) | N/R | Identified via SPA-HTS campaign | [6] |
| Maleimide 1 | ~µM range | N/R | Allosteric GAF-B domain binder | [4] |
| Papaverine (Control) | 364 nM (IC50) | Low | Non-selective reference compound | [6] |
The table below summarizes the primary sources of interference you may encounter and recommended troubleshooting steps.
| Interference Type | Potential Manifestation | Recommended Action |
|---|---|---|
| Fluorescent Compound Interference [1] | Abnormal FP signal; high background noise. | Run a compound-only control (compound + probe, no enzyme) to check for signal quenching or auto-fluorescence. |
| Solvent (DMSO) Concentration [1] | Altered enzyme kinetics; unexpected inhibition or activation. | Ensure the final DMSO concentration does not exceed 1% in the assay. |
| Photophysical/Inner Filter Effect | Non-linear signal at high compound concentrations. | Perform a dose-response curve and inspect for non-sigmoidal patterns or plateaus. |
| Compound Aggregation [1] | False-positive inhibition results. | Check for non-specific binding; consider adding low concentrations of detergent (e.g., 0.01% Triton X-100). |
Follow this workflow to systematically identify and confirm the source of interference in your experiments.
For reliable results, adhere to these core protocol parameters, which are based on a standard commercial PDE10A assay kit [1].
To prevent issues before they arise, you can integrate these practices into your standard workflow.
For a research compound like PDE10A-IN-3, whose specific data is unavailable, the following guidelines based on common practices for similar PDE10A inhibitors can be followed.
| Aspect | Recommendation & Rationale |
|---|---|
| General Solid Storage | -20°C or -80°C, desiccated. Protects against thermal degradation and hydrolysis [1]. |
| Stock Solution (DMSO) | -80°C for long-term (2 years); -20°C for short-term (1 year). Aliquoting is critical to avoid repeated freeze-thaw cycles [1] [2]. |
| Working Solution | Prepare freshly. If necessary, store at 4°C or -20°C for short periods based on stability validation [2]. |
| In-use Stability | The final DMSO concentration in assays should typically not exceed 1% to avoid solvent toxicity and assay interference [2]. |
Here are detailed methodologies for key experiments cited in the literature for evaluating PDE10A inhibitors.
This protocol is adapted from a commercial assay kit and is ideal for high-throughput screening and inhibitor profiling [2].
This protocol is used to assess the anti-proliferative effects of PDE10A inhibitors in cancer cell lines, as demonstrated in ovarian cancer research [3].
Q1: My compound precipitated when I thawed the DMSO stock. Is it still usable? A1: Precipitation upon thawing can occur. Gently warm the vial to 37°C and vortex briefly to re-dissolve. If the solution does not become clear and particulate-free, do not use it in assays, as the concentration will be inaccurate. Re-make the stock solution and ensure it is stored in a dry environment, protected from moisture absorption.
Q2: The inhibitory effect in my assay is weaker than expected. What could be wrong? A2: Consider these troubleshooting steps:
Q3: Are there known fluorescent compounds that might interfere with the FP assay? A3: Yes, the FP assay is susceptible to interference. Test your compound alone in the assay (without the enzyme or substrate) to determine if it is fluorescent at the excitation/emission wavelengths used (470/528 nm). A significant signal from the compound itself will make the FP data unreliable [2].
For PDE10A inhibitors, identifying and characterizing metabolites is essential for several reasons:
The following diagram outlines a standard workflow for identifying and characterizing metabolites of PDE10A inhibitors, integrating common in vitro and in vivo approaches.
1. In Vitro Incubation for Preliminary Metabolite Screening This protocol assesses how a PDE10A inhibitor is metabolized in a controlled system [2].
2. Sample Preparation from In Vivo Studies This method details the processing of brain tissue, a key step given the central nervous system target of PDE10A inhibitors [1] [3].
The table below summarizes metabolic soft spots identified in various PDE10A inhibitor chemotypes, which can guide your analysis.
| Metabolic Reaction | Chemotype / Structural Motif | Impact & Notes |
|---|---|---|
| O-Demethylation | Papaverine (dimethoxybenzyl isoquinoline) [1] [5] | Primary metabolic pathway; can be a soft spot leading to rapid clearance. |
| O-Dealkylation | MP-10 derived compounds (quinoline- or pyrazole-O-alkyl) [3] | Can generate brain-penetrant radiometabolites that confound PET imaging studies. |
| Oxidation | Benzimidazole derivatives [2] | A common pathway; focus on aromatic carbons and alkyl linkers. |
| Direct Conjugation | Metabolites with phenolic hydroxyls [5] | Phase II metabolism (glucuronidation, sulfation) of primary oxidative metabolites. |
Q: During in vivo studies in rats, we see rapid clearance of our PDE10A inhibitor. What in vitro experiments should we prioritize?
Q: Our LC-MS data shows a major metabolite, but we cannot easily determine its structure from fragmentation alone. What are the next steps?
Q: A metabolite of our inhibitor is found in the brain. How can we assess its potential to interfere with PDE10A binding?
Papaverine is a well-established reference compound for PDE10A inhibition studies. The table below summarizes key experimental data for papaverine and a potent, optimized analog from the search results.
| Compound Name | Reported IC₅₀ for PDE10A | Selectivity (vs. PDE3A/B) | Key Characteristics |
|---|---|---|---|
| Papaverine | 21 nM [1], 36 nM [2] | Moderate selectivity [2] | First potent, specific PDE10A inhibitor used in research; used as a reference standard in many studies [3] [4]. |
| Analogue 8c | 28 ± 1.2 nM [2] | Improved selectivity over papaverine [2] | A high-potency papaverine derivative; displays similar PDE10A potency but better selectivity versus PDE3A/B than papaverine [2]. |
To objectively compare PDE10A inhibitors like papaverine and potentially PDE10A-IN-3, researchers typically rely on a set of standard experimental protocols. Here are detailed methodologies for the key assays cited in the literature:
In Vitro PDE10A Binding Affinity (IC₅₀ Measurement)
Selectivity Profiling
Molecular Docking and In Silico Studies
Analysis of Striatal Signaling (Mechanistic Studies)
The following diagram illustrates the established mechanism of PDE10A inhibitors in the striatum, which is crucial for interpreting their functional effects.
PDE10A is highly enriched in the striatal medium spiny neurons (MSNs), where it hydrolyzes the second messengers cAMP and cGMP [5] [7]. By inhibiting PDE10A, compounds like papaverine increase the levels of these cyclic nucleotides, leading to enhanced activation of Protein Kinase A (PKA) [4]. PKA then phosphorylates downstream effectors like DARPP-32, which ultimately modulates the activity of both the direct and indirect striatal output pathways, influencing motor and cognitive functions [7] [4].
The absence of data on this compound in the search results suggests it may be a relatively recent or less published compound. To find the information you need, I suggest the following steps:
The following table summarizes the in vitro inhibitory activity (IC₅₀) and selectivity of several key PDE10A inhibitors for which data was available. Please note that direct comparisons should be made with caution as data may come from different experimental setups.
| Inhibitor Name | PDE10A IC₅₀ (nM) | Key Selectivity Data | Primary Experimental Use/Candidate | Citation |
|---|---|---|---|---|
| TP-10 | 0.3 (rat recombinant) | >1000-fold selectivity over other PDEs (tested against 18 PDEs) | Preclinical research tool | [1] |
| MP-10 | 0.18 (rat recombinant) | >1000-fold selectivity over other PDEs (tested against 18 PDEs) | Advanced preclinical candidate | [1] |
| BMS-843496 | 2.11 ± 0.7 (human enzyme) | >100-fold selective over all other PDEs tested | Preclinical research, radioligand development | [2] |
| Compound 8c | 28 ± 1.2 | ~79-fold selective over PDE3A/B (IC₅₀ PDE3A: 2200 nM) | Papaverine analogue for research | [3] |
| TAK-063 | 0.30 (human recombinant) | >15,000-fold selective over other PDE families (PDE1-11) | Clinical candidate for schizophrenia | [4] |
| Benzimidazole 14 | 2.8 (human recombinant) | >3,500-fold selective over other PDEs | Research candidate for pulmonary arterial hypertension | [5] |
To ensure the reproducibility of data, here are the methodologies commonly used in the cited literature to generate the above information.
This standard protocol measures a compound's direct ability to inhibit the PDE10A enzyme.
[³H]-cAMP or [³H]-cGMP).These experiments confirm that a compound reaches and engages its target in the brain, providing a link between in vitro potency and in vivo efficacy.
[³H]BMS-843496 [2] or [³H]TAK-063 [4]).The diagram below illustrates the signaling pathway modulated by PDE10A inhibitors in striatal medium spiny neurons (MSNs), which underpins their proposed therapeutic effects.
Diagram Title: PDE10A Inhibitor Action in Striatal Neurons
Pathway Explanation:
The table below summarizes the experimental data for key PDE10A inhibitors based on recent research.
| Inhibitor Name | Relevant Disorder Models | Key Efficacy Findings (Preclinical) | Experimental Dose / Route | Reported Outcomes |
|---|---|---|---|---|
| EM-221 (MR-1916) | Tourette Syndrome, movement disorders [1] | Reduced MK-801-induced hyperlocomotion & deficits in prepulse inhibition; attenuated conditioned avoidance; facilitated novel object recognition [1] | 0.05–0.50 mg/kg (oral, rat) [1] | Preclinical data support Phase 2 trials; 92.8% enzyme occupancy in humans [1] |
| THPP-1 | Schizophrenia (MAM rodent model) [2] [3] | Reversed cognitive deficits in novel object recognition test; normalized VTA dopamine neuron hyperactivity [2] [3] | 3 mg/kg (acute, oral); 2-3 mg/kg for 3 weeks (chronic, diet) [2] | Effective in disease model without affecting normal systems [2] [3] |
| MP-10 (PF-2545920) | Schizophrenia (clinical), Sepsis, Nerve Injury [4] [5] | Reduced NLRP3 inflammasome activation, pyroptosis; improved recovery in nerve injury model [5] | 5 μM (in vitro); specific in vivo dose not detailed [5] | Repurposing potential for inflammatory conditions [5] |
| TP-10 | Schizophrenia (preclinical), Sepsis, Nerve Injury [5] | Reduced IL-1β secretion; inhibited ASC speck formation and pyroptosis in macrophages [5] | 5 μM (in vitro) [5] | Reduced inflammasome activation [5] |
To support experimental reproducibility, here are the methodologies from key studies on THPP-1 and MP-10/TP-10.
This protocol investigates the reversal of cognitive deficits and dopamine dysregulation in the neurodevelopmental MAM rodent model of schizophrenia [2].
This protocol examines the anti-inflammatory and anti-pyroptotic effects of PDE10A inhibition in cellular models [5].
To help visualize the core concepts, the following diagrams illustrate the molecular mechanism of PDE10A inhibitors and a generalized experimental workflow.
The field of PDE10A inhibition continues to evolve, with research illuminating its potential beyond initial psychiatric indications.
Since specific data on PDE10A-IN-3 was not located in this search, I suggest the following steps to complete your comparison guide:
This compound.This compound may be disclosed in a patent application.MR-1916), a new search with those terms could yield more targeted results.
| Inhibitor Name | Development Stage / Context | Key Characteristics (when available) |
|---|---|---|
| EM-221 [1] | Phase 1 (for Tourette Syndrome) | In vitro IC₅₀: 9 pM; >100,000x selective; human PET showed up to 92.8% striatal occupancy [1] |
| TAK-063 [2] [3] | Preclinical/Clinical (Schizophrenia) | Used in research as a selective PDE10A inhibitor [2] |
| PF-02545920 [3] | Phase 2 (Schizophrenia) | 14-27% enzyme occupancy at 10-20 mg doses in human PET study [3] |
| MP-10 [3] [4] | Clinical (Schizophrenia, Huntington's) | Reference compound in multiple studies; cLogP=3.8 [3] [4] |
| BMS-843496 [5] | Preclinical Research | IC₅₀ = 2.11 nM; >100-fold selective; used as a radioligand ([³H]BMS-843496) [5] |
| AMG 580 [4] | Preclinical Research | IC₅₀ = 0.13 nM; highly selective; developed as a novel PET tracer candidate [4] |
The search results detailed several standard experimental protocols used to characterize the inhibitors listed above. You can use these methodologies to guide your own comparison of PDE10A-IN-3 [1] [5].
In Vitro Potency and Selectivity Assessment
In Vivo Target Engagement
Behavioral Pharmacology Models
The following diagram outlines the core workflow for the key preclinical experiments described above.
Since direct data for this compound is not available in the public domain, here are steps you can take to build your comparison guide:
The following table consolidates quantitative data from key studies on the PDE10A inhibitor TP-10 in the R6/2 mouse model of Huntington's disease.
| Assessment Area | Key Findings | Experimental Model & Duration |
|---|
| Behavioral Outcomes | • Significantly delayed loss of righting reflex (p<0.0001) • Reduced and delayed hind paw clasping • Improved performance on rotarod test • Improved locomotor activity in open field [1] | R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1] | | Neuropathology | • Reduced striatal and cortical cell loss • Reduced formation of striatal neuronal intranuclear inclusions (NIIs) • Reduced microglial activation [1] | R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1] | | Molecular Signaling | • Increased striatal and cortical levels of phosphorylated CREB (pCREB) • Increased striatal and cortical levels of Brain-Derived Neurotrophic Factor (BDNF) [1] | R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1] | | Enzyme Localization | PDE10A increased in striatal spiny neurons of R6/2 mice; inhibition counteracts this and increases cyclic nucleotide availability [2] | R6/2 mouse model; analysis at 5, 9, and 13 weeks of age [2] |
The robust data for TP-10 were generated using the following established methodologies:
The therapeutic effect of PDE10A inhibition is proposed to work through the following pathway, which counters the core signaling deficits in HD:
| Compound Name | Key Animal Models & Efficacy | Main Behavioral & Neurochemical Readouts | Proposed Mechanism & Notes |
|---|
| THPP-1 | MAM rodent neurodevelopmental model [1] | • Reversed cognitive deficits in Novel Object Recognition test. • Normalized increased VTA dopamine neuron activity. [1] | Reverses disease-specific hyperdopaminergia without affecting normal systems. Efficacy shown in both acute and chronic dosing. [1] | | TAK-063 | Methamphetamine (METH)-induced hyperactivity (rats/mice) MK-801-induced deficits in Prepulse Inhibition (PPI) (mice) [2] | • Dose-dependent reduction in METH-induced hyperactivity. • Reversal of MK-801-induced PPI deficits. [2] | "Balanced activation" of direct and indirect striatal pathways due to its fast off-rate from the enzyme, unlike U-shaped efficacy of MP-10. [2] | | MP-10 (PF-02545920) | METH-induced hyperactivity (rats) MK-801-induced PPI deficits (mice) [2] | • U-shaped dose-response in METH-induced hyperactivity. • No significant effect on PPI deficits up to 30 mg/kg. [2] | Slower off-rate leads to excessive activation of the direct pathway, potentially canceling out antipsychotic-like effects. Failed in clinical trials for schizophrenia. [3] [2] | | MK-8189 | Conditioned Avoidance Response (rats) MK-801-induced PPI deficits (rats) Ketamine-induced cognitive deficits (monkeys) [4] | • Decreased avoidance responses. • Reversed PPI deficits. • Attenuated cognitive deficits in Object Retrieval task. [4] | Efficacy linked to PDE10A Enzyme Occupancy (EO): ~48% EO for avoidance response, ~47% for PPI, and ~29% for cognitive improvement. [4] | | TP-10 | D2 agonist-induced PPI disruptions (rats) [5] | • Blocked PPI disruption induced by D2 agonist quinpirole. • Did not block disruption by mixed D1/D2 agonist apomorphine. [5] | Suggests that PDE10A inhibition cannot block dopamine agonist-induced deficits in the presence of D1 receptor activation. [5] |
The robustness of the data in the table above relies on standardized and well-validated experimental protocols. Here is a deeper look into the key methodologies cited.
This model replicates key neurobiological features of schizophrenia, such as a hyperdopaminergic state and cognitive deficits [1].
The following diagram illustrates the proposed mechanism of action for PDE10A inhibitors within the striatal medium spiny neurons (MSNs), which is central to their therapeutic potential.
The pathway shows that PDE10A inhibitors work by increasing levels of cyclic AMP (cAMP) in striatal medium spiny neurons. This occurs in both the D1 receptor-expressing direct pathway (which promotes behavior) and the D2 receptor-expressing indirect pathway (which suppresses behavior) [3] [5]. The net effect of a PDE10A inhibitor is thought to be a balanced activation of both pathways, which is crucial for its potential antipsychotic effects, as excessive bias toward one pathway can lead to a lack of efficacy, as seen with MP-10 [2].
The collective data suggests that not all PDE10A inhibitors are the same. Subtle differences in their pharmacological properties, such as their off-rate from the enzyme, can significantly impact their efficacy in animal models, likely by influencing the balance between striatal pathways [2]. This underscores the importance of detailed molecular profiling.
Furthermore, the failure of several PDE10A inhibitors in clinical trials for schizophrenia, despite strong preclinical data, highlights the challenge of translating results from animal models to human patients [3]. This suggests that the predictive validity of these models for PDE10A mechanisms may require further refinement.
Benzimidazole derivatives are a prominent class of compounds investigated for their potent inhibition of PDE10A. The optimization of these compounds often focuses on improving not just potency, but also key drug-like properties such as aqueous solubility and metabolic stability for oral administration [1].
The core structure of these inhibitors typically features a benzimidazole moiety linked to another heterocyclic system (like imidazopyridinone or quinoline) [1] [2]. The benzimidazole group often interacts with a tyrosine residue (Tyr693) in the enzyme's binding pocket, which is crucial for both high binding affinity and selectivity over other PDE subtypes [1] [2].
The table below summarizes experimental data for representative benzimidazole-based PDE10A inhibitors, highlighting their potency, selectivity, and key optimized properties.
| Compound | PDE10A IC₅₀ | Selectivity (vs. other PDEs) | Key Improvements & Experimental Outcomes | Primary Research Context |
|---|---|---|---|---|
| Inhibitor A / 2b [1] | 0.44 nmol/L | Not specified | High potency, but poor aqueous solubility and fast metabolism (rat blood terminal half-life, t₁/₂ = 0.58 h). Unsuitable for oral dosing. | Pulmonary Arterial Hypertension (PAH) |
| Compound 14·3HCl [1] | 2.8 nmol/L | >3500-fold | Excellent metabolic stability, remarkable oral bioavailability (~50%). In vivo efficacy in PAH rats (2.5 mg/kg, p.o.) comparable to tadalafil (5.0 mg/kg). | Pulmonary Arterial Hypertension (PAH) |
| Compound 35 [2] | 2.3 nmol/L | Not specified | Good metabolic stability and reduced CYP3A4 time-dependent inhibition (TDI) achieved by reducing lipophilicity and introducing a methyl group. | Schizophrenia / Neurological Disorders |
| Compound 4 [1] | 2.7 nmol/L | Not specified | Marked improvement in metabolic stability (rat liver microsomes, RLM t₁/₂ = 17.4 min) due to a conformationally restricted vinyl linker. | Pulmonary Arterial Hypertension (PAH) |
| MP-10 (PF-2545920) [3] [4] | Highly potent (specific IC₅₀ not in results) | Selective | Modulates striatal signaling, induces distinct gene expression profiles. Has been evaluated in clinical trials for schizophrenia. | Schizophrenia / Neurological Disorders |
To ensure the reliability and reproducibility of data, here are the standard experimental methodologies used to generate the results in the table above.
PDE10A Enzymatic Inhibition Assay (IC₅₀ Determination)
Selectivity Profiling
Metabolic Stability Assay
Pharmacokinetic Studies (Bioavailability)
In Vivo Efficacy Models
The following diagram illustrates the central role of PDE10A in cellular signaling and the mechanism of action for its inhibitors.
This diagram shows that PDE10A acts as a crucial negative regulator by hydrolyzing the second messengers cAMP and cGMP. Inhibiting PDE10A increases the levels of these cyclic nucleotides, thereby amplifying their downstream signaling pathways and leading to therapeutic effects [1] [6] [4].
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP [1]. A key challenge in developing its inhibitors is achieving selectivity over other PDE families to minimize off-target effects.
The table below summarizes the general selectivity profile of a different, well-studied PDE10A inhibitor, papaverine, and a novel compound identified for its high selectivity, to illustrate what cross-reactivity data typically looks like [2].
| PDE Isoform | Papaverine Inhibition | Novel Isoindolin-1-one Inhibitor (Compound #3) |
|---|---|---|
| PDE10A | Yes (reference compound) | Yes (primary target) |
| PDE3A/B | Moderate cross-reactivity | No significant inhibition |
| PDE1C | Not specified | No significant inhibition |
| PDE4D | Not specified | No significant inhibition |
| PDE5A | Not specified | No significant inhibition |
| PDE6C | Not specified | No significant inhibition |
| PDE7B | Not specified | No significant inhibition |
| PDE9A | Not specified | No significant inhibition |
| PDE11A | Not specified | No significant inhibition |
To generate the data for a comparison guide, the following established experimental and computational protocols are used. You can apply these to test PDE10A-IN-3 specifically.
Computational Molecular Docking
In Vitro Enzyme Inhibition Assays
The following workflow diagram illustrates the key steps in the experimental assessment of inhibitor cross-reactivity:
Since the exact data for your compound is not in the public domain, I suggest the following steps to complete your comparison guide:
The tables below summarize common computational approaches used to predict the activity and properties of PDE10A inhibitors.
Table 1: Molecular Modeling and Docking Protocols
| Method | Description | Common Software/Tools | Key Output Metrics |
|---|---|---|---|
| Molecular Docking | Predicts ligand orientation & affinity in protein binding site [1] [2]. | SeeSAR [1], LeadIT [2], AutoDock, GROMACS [1] | Docking Score, Binding Affinity (kcal/mol or kJ/mol), Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE) [1]. |
| Molecular Dynamics (MD) | Simulates dynamic behavior of protein-ligand complex over time to assess stability [3]. | GROMACS [1] [3] | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA) [3]. |
| Binding Free Energy Calculation | Quantitatively estimates the strength of protein-ligand interaction [1]. | MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) [1] | Binding Free Energy (ΔG, kcal/mol). |
Table 2: Drug-Likeness and Toxicity Prediction
| Property Category | Prediction Method | Key Parameters Evaluated |
|---|---|---|
| Physicochemical & ADMET | In silico prediction using QSAR models and online tools [2] [3]. | Molecular weight, Log P (lipophilicity), hydrogen bond donors/acceptors, topological polar surface area (TPSA), metabolic stability, toxicity risks [2]. |
| Electronic Properties | Density Functional Theory (DFT) calculations [2] [3]. | HOMO-LUMO energy gap (indicates stability), chemical hardness/softness, electrophilicity index (indicates reactivity) [2]. |
Once a compound is predicted to be promising, it undergoes rigorous experimental testing.
Table 3: Key Experimental Assays for Validation
| Validation Type | Experimental Method | Description & Measured Outcomes |
|---|---|---|
| In Vitro Biochemical Activity | Radiolabeled or fluorescence-based enzyme inhibition assay [1]. | IC50 (half-maximal inhibitory concentration) against PDE10A; Selectivity profiling against other PDE isoforms [1]. |
| Binding Affinity | Radioligand binding displacement assay [4]. | Ki (inhibition constant) for receptors like A1R and A2AR in competitive binding experiments [4]. |
| Cellular & Phenotypic Assays | Cell-based assays; Phenotypic screening in disease models (e.g., zebrafish) [5]. | Reduction in pathological markers (e.g., improved muscle birefringence in dystrophic zebrafish) [5]; reduction in inflammasome markers (IL-1β, cleaved caspase-1) in macrophages [6]. |
| In Vivo Efficacy | Studies in animal models of disease [5] [6] [7]. | Improvement in disease-relevant behaviors (locomotion), survival rates, functional recovery, and biomarker modulation [5] [6]. |
The following diagram illustrates a typical integrated workflow from initial computational screening to experimental validation, as described in the literature.